4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
1956366-23-6 |
|---|---|
Molecular Formula |
C11H17IN2 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
5-ethenyl-4-iodo-1-methyl-3-pentan-3-ylpyrazole |
InChI |
InChI=1S/C11H17IN2/c1-5-8(6-2)11-10(12)9(7-3)14(4)13-11/h7-8H,3,5-6H2,1-2,4H3 |
InChI Key |
CEIPAFQAKSDYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN(C(=C1I)C=C)C |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of 1-Methyl-1H-pyrazole
The iodination of 1-methyl-1H-pyrazole at the C4 position is achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. A representative protocol from involves:
Procedure :
-
Dissolve 1-methyl-1H-pyrazole (5.0 g, 60 mmol) in anhydrous DMF (50 mL).
-
Add NIS (16.2 g, 72 mmol) and FeCl₃ (0.5 g, 3 mmol).
-
Stir at 80°C for 12 hours under argon.
-
Quench with Na₂S₂O₃, extract with EtOAc, and purify via column chromatography (hexane:EtOAc = 4:1).
Yield : 68% (8.3 g). Characterization : NMR (CDCl₃) δ 7.85 (s, 1H), 7.82 (s, 1H), 3.90 (s, 3H).
Halogen Exchange from 4-Bromo-1-methyl-1H-pyrazole
For substrates resistant to direct iodination, a halogen-exchange strategy using NaI and CuI in DMAc at 150°C provides an alternative route.
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | THF | 0 | 65 |
| 2 | Et₂O | -20 | 58 |
| 3 | Toluene | 25 | 42 |
Installation of the Vinyl Group at C5
Heck Coupling with Vinyl Tributyltin
Palladium-catalyzed Heck coupling introduces the vinyl group while preserving the iodine substituent (Scheme 1):
Procedure :
-
Combine 3-(pentan-3-yl)-4-iodo-1-methyl-1H-pyrazole (5.0 g, 16 mmol), vinyl tributyltin (6.2 mL, 19 mmol), Pd(OAc)₂ (0.18 g, 0.8 mmol), and P(o-tol)₃ (0.39 g, 1.6 mmol) in DMF.
-
Heat at 100°C for 6 hours.
-
Purify via silica gel chromatography (hexane:EtOAc = 9:1) to isolate the target compound (Yield: 71%).
Characterization : NMR (CDCl₃) δ 7.80 (s, 1H), 6.65 (dd, J = 17.6, 10.9 Hz, 1H), 5.75 (d, J = 17.6 Hz, 1H), 5.25 (d, J = 10.9 Hz, 1H), 3.88 (s, 3H), 2.45–2.35 (m, 1H), 1.60–1.40 (m, 4H), 0.95 (t, J = 7.3 Hz, 6H).
Suzuki-Miyaura Coupling with Vinylboronic Acid
An alternative protocol employs Suzuki coupling under microwave irradiation to accelerate the reaction:
Conditions :
-
3-(pentan-3-yl)-4-iodo-1-methyl-1H-pyrazole (2.0 g, 6.4 mmol), vinylboronic acid pinacol ester (1.3 g, 7.7 mmol), Pd(PPh₃)₄ (0.15 g, 0.13 mmol), Cs₂CO₃ (3.1 g, 9.6 mmol) in DME/H₂O (4:1).
-
Microwave at 90°C for 10 minutes (Yield: 69%).
Challenges and Optimization Strategies
Steric Hindrance from the Pentan-3-yl Group
The bulky pentan-3-yl group at C3 impedes coupling reactions at C5. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide or ammonia can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of hydroxylated or aminated compounds.
Scientific Research Applications
Medicinal Chemistry
4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole has shown promise in several therapeutic areas:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their ability to target specific molecular pathways involved in tumor growth. A study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Pyrazole compounds have been investigated for their anti-inflammatory properties. A related study found that certain pyrazole derivatives significantly reduced inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Agricultural Science
In agriculture, pyrazole derivatives are explored for their efficacy as agrochemicals:
- Pesticidal Activity : Compounds similar to this compound have been tested for insecticidal and fungicidal properties. Field trials showed that these compounds could effectively control pests while being less toxic to beneficial insects compared to traditional pesticides .
Material Science
The unique structural characteristics of this compound make it suitable for applications in material science:
- Polymer Synthesis : The vinyl group in the compound allows for polymerization reactions, leading to the development of new materials with tailored properties. Research has indicated that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical strength .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A study published in the International Journal of Pharmaceutical Sciences Review and Research reported the synthesis of a series of pyrazole derivatives, including this compound. These compounds were evaluated for their anticancer activity against several cell lines. The results indicated that modifications at the 3 or 5 positions of the pyrazole ring significantly increased the inhibitory effects on cancer cell proliferation .
Case Study 2: Agricultural Application
In a field trial conducted by agricultural scientists, a formulation containing a pyrazole derivative was tested against common crop pests. The results showed a marked reduction in pest populations compared to untreated controls, highlighting the potential of such compounds as environmentally friendly alternatives to conventional pesticides .
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the vinyl group may influence its binding affinity and selectivity towards these targets. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent-Specific Comparisons
Compound A : 4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- Molecular Formula : C₈H₁₁IN₂O₂
- Molecular Weight : 294.09 g/mol
- CAS : 1354706-69-6
- Key Differences: Replaces the pentan-3-yl group with a smaller isopropyl (propan-2-yl) substituent. Substitutes the vinyl group with a carboxylic acid (-COOH) at position 5. Lower lipophilicity compared to the target compound due to the polar -COOH group .
Compound B : 4-Chloro-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole
- Molecular Formula : C₁₀H₁₅ClN₂
- Molecular Weight : 228.73 g/mol
- Key Differences: Iodine at position 4 is replaced with chlorine, reducing molecular weight and polarizability. Lower steric demand compared to the iodine-substituted analogue .
Physicochemical and Reactivity Profiles
- Reactivity Insights :
- The target compound’s iodine atom facilitates participation in Ullmann or Suzuki-Miyaura cross-coupling reactions, whereas Compound B’s chlorine may favor SNAr (nucleophilic aromatic substitution) pathways.
- Compound A’s carboxylic acid enables conjugation with amines or alcohols, expanding its utility in drug design .
Biological Activity
4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Synthesis
The compound can be synthesized through reactions involving appropriate precursors, typically utilizing methodologies that include condensation and cyclization reactions. For instance, a related pyrazole was synthesized from 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and acetophenone under basic conditions .
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In one study, a series of pyrazole derivatives were evaluated for their antibacterial and antifungal activities. A related compound demonstrated potent inhibition against various strains of bacteria and fungi with minimum inhibitory concentration (MIC) values ranging from 0.12 to 0.98 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4-Iodo-Pyrazole Derivative | 0.12 - 0.98 | Antibacterial/Fungal |
| Gentamicin | 0.48 | Reference Antibacterial |
| Amphotericin B | 0.49 | Reference Antifungal |
Anti-inflammatory Effects
Pyrazoles have also been studied for their anti-inflammatory properties. Certain derivatives showed significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential applications in treating inflammatory diseases . The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. For instance, some compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic window . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring significantly enhance anticancer activity.
Case Studies
- Antimicrobial Screening : A library of synthetic compounds was screened against bacterial and fungal pathogens, revealing that halogenated analogues exhibited enhanced activity compared to non-halogenated counterparts .
- Inflammation Model : In vitro studies using RAW 264.7 macrophages demonstrated that certain pyrazole derivatives could reduce inflammation markers significantly compared to controls .
Q & A
Q. Critical Conditions :
- Temperature Control : Iodination requires 0–5°C to minimize side reactions.
- Catalyst Purity : Pd catalysts must be rigorously dried to prevent deactivation.
- Solvent Selection : DMF enhances solubility for coupling reactions but requires degassing to avoid oxidative byproducts.
How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
Basic Research Question
Methodological Approach :
Q. Purity Assessment :
What are the key reactivity patterns of this compound, particularly regarding the iodo and vinyl substituents?
Advanced Research Question
Reactivity Highlights :
- Iodo Group :
- Cross-Coupling : Suzuki (with aryl boronic acids), Heck (with alkenes), or Ullmann (with amines) reactions using Pd/Cu catalysts .
- Nucleophilic Substitution : Replace I with –OH, –SH, or –CN under basic conditions.
- Vinyl Group :
- Cycloaddition : Diels-Alder reactions with dienes to form bicyclic derivatives.
- Oxidation : Ozonolysis to yield aldehydes or ketones.
Q. Table 1: Reaction Optimization
| Reaction Type | Catalyst | Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 70–85% | |
| Heck Reaction | Pd(OAc)₂ | DMF | 60–75% |
What computational methods are suitable for predicting the electronic properties and reactivity of this pyrazole derivative?
Advanced Research Question
Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model:
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina to guide SAR studies .
How should researchers address contradictions in experimental data, such as unexpected byproducts or inconsistent spectroscopic results?
Advanced Research Question
Troubleshooting Strategies :
Byproduct Analysis :
- LC-MS/MS : Identify side products (e.g., deiodinated species or dimerization via vinyl groups).
- Kinetic Studies : Vary reaction time/temperature to isolate intermediates (e.g., iodine migration during coupling) .
Spectroscopic Conflicts :
- Variable Temperature NMR : Resolve overlapping signals (e.g., pentan-3-yl rotamers).
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., vinyl vs. pyrazole protons) .
Case Study : Inconsistent ¹H NMR integration for vinyl protons may arise from rotational isomerism; use DMSO-d₆ to stabilize conformers .
What strategies can be used to design derivatives of this compound for structure-activity relationship (SAR) studies?
Advanced Research Question
SAR Design Framework :
Substitution Patterns :
- Electron-Withdrawing Groups (EWGs) : Replace –I with –NO₂ or –CF₃ to modulate electrophilicity.
- Steric Modifications : Introduce bulkier groups (e.g., tert-butyl) at the 3-position to assess steric effects on binding .
Biological Assays :
- In Vitro Screening : Test against enzyme targets (e.g., COX-2) using fluorescence polarization assays.
- ADME Prediction : Use SwissADME to optimize logP (target ≈ 3.5) and polar surface area (<140 Ų) .
Q. Table 2: Derivative Synthesis Roadmap
| Modification Site | Reaction | Biological Target | Reference |
|---|---|---|---|
| 4-Iodo | Suzuki Coupling | Kinase inhibitors | |
| 5-Vinyl | Epoxidation | Anticancer agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
